![molecular formula C23H22ClN7O2 B2981449 (4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-乙氧苯基)甲苯酮 CAS No. 920228-52-0](/img/structure/B2981449.png)
(4-(3-(4-氯苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)(4-乙氧苯基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
已经合成了与查询的化学物质在结构上相关的化合物,并评估了它们的抗菌特性。例如,Bektaş 等人(2007 年)合成了对各种微生物表现出良好至中等活性的衍生物。抗菌活性归因于这些化合物的结构特征,这些特征可能会破坏微生物细胞功能或抑制必需酶(H. Bektaş、N. Karaali、D. Sahin、A. Demirbaş、S. Karaoglu、N. Demirbas,2007 年)。类似地,Kumara 等人(2013 年)证明了新的三唑并[4,3-c]嘧啶对细菌和真菌表现出可变且适度的活性(Basavapatna N. Prasanna Kumara、K. Mohana、L. Mallesha,2013 年)。
抗癌和抗结核研究
已经报道了具有潜在抗癌和抗结核活性的衍生物的合成。Mallikarjuna 等人(2014 年)合成了对人乳腺癌细胞系表现出显着体外抗癌活性和对 M. tb h37Rv 菌株表现出抗结核活性的衍生物,突出了这些化合物的潜在治疗应用(S. Mallikarjuna、Basawaraj Padmashali、C. Sandeep,2014 年)。此外,Yurttaş 等人(2014 年)研究了一系列 1,2,4-三嗪衍生物对乳腺癌细胞的抗肿瘤活性,确定了具有有希望的抗增殖特性的化合物(L. Yurttaş、Ş. Demirayak、S. Ilgın、Ö. Atlı,2014 年)。
生物活性和抗氧化活性
Gilava 等人(2020 年)合成了三唑并嘧啶,评估了它们的抗菌和抗氧化活性,有助于理解它们在治疗由氧化应激和微生物感染引起的疾病中的潜力(V. P. Gilava、P. Patel、H. Ram、J. H. Chauhan,2020 年)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. It plays a significant role in cell proliferation and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with key amino acids like Leucine 83 . This interaction disrupts the kinase’s ability to phosphorylate its substrates, thereby halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This results in the arrest of cell cycle progression at the G0/G1 phase , preventing cells from entering the S phase where DNA replication occurs. This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These studies help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also alters cell cycle progression and induces apoptosis within cells .
属性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-9-3-16(4-10-19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)18-7-5-17(24)6-8-18/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFJQMXTAWSEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。